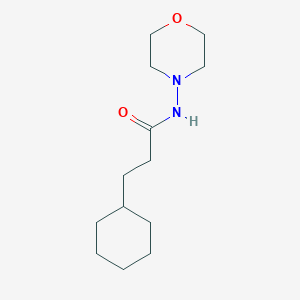
3-cyclohexyl-N-(morpholin-4-yl)propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-cyclohexyl-N-(morpholin-4-yl)propanamide, also known as CMP, is a synthetic compound that has gained attention in the scientific community due to its potential in various research applications. CMP belongs to the class of amides and has a molecular formula of C14H25N2O2.
作用机制
3-cyclohexyl-N-(morpholin-4-yl)propanamide acts as a modulator of various ion channels and receptors by binding to specific sites on the proteins. The exact mechanism of action of 3-cyclohexyl-N-(morpholin-4-yl)propanamide on Nav1.7, NMDA receptor, and alpha7 nicotinic acetylcholine receptor is still being studied. However, it is believed that 3-cyclohexyl-N-(morpholin-4-yl)propanamide acts as an allosteric modulator, meaning that it binds to a site on the protein that is separate from the active site and changes the conformation of the protein, thereby altering its activity.
Biochemical and physiological effects:
The biochemical and physiological effects of 3-cyclohexyl-N-(morpholin-4-yl)propanamide are dependent on the specific ion channel or receptor that it modulates. Inhibition of Nav1.7 by 3-cyclohexyl-N-(morpholin-4-yl)propanamide has been shown to reduce pain sensation in animal models. Modulation of the NMDA receptor by 3-cyclohexyl-N-(morpholin-4-yl)propanamide has been found to improve learning and memory in animal models. Inhibition of the alpha7 nicotinic acetylcholine receptor by 3-cyclohexyl-N-(morpholin-4-yl)propanamide has been shown to impair cognitive function in animal models.
实验室实验的优点和局限性
One advantage of using 3-cyclohexyl-N-(morpholin-4-yl)propanamide in lab experiments is its specificity for certain ion channels and receptors. This allows for targeted modulation of specific pathways, which can provide valuable insights into the function of these pathways. However, one limitation of using 3-cyclohexyl-N-(morpholin-4-yl)propanamide is its potential off-target effects. 3-cyclohexyl-N-(morpholin-4-yl)propanamide may also modulate other ion channels or receptors that have not yet been identified, which can complicate the interpretation of results.
未来方向
There are several future directions for research on 3-cyclohexyl-N-(morpholin-4-yl)propanamide. One area of interest is the development of more selective modulators of Nav1.7, which could lead to the development of new pain medications. Another area of interest is the study of 3-cyclohexyl-N-(morpholin-4-yl)propanamide's effects on other ion channels and receptors, which could provide insights into new pathways involved in various physiological processes. Additionally, the development of more efficient synthesis methods for 3-cyclohexyl-N-(morpholin-4-yl)propanamide could make it more accessible for research purposes.
合成方法
3-cyclohexyl-N-(morpholin-4-yl)propanamide can be synthesized through a multi-step process, starting with the reaction of cyclohexylamine with 4-morpholinecarboxaldehyde to form N-cyclohexyl-4-morpholinecarboxamide. This intermediate is then reacted with 3-bromopropanoic acid to form 3-cyclohexyl-N-(morpholin-4-yl)propanamide. The purity of 3-cyclohexyl-N-(morpholin-4-yl)propanamide can be increased through recrystallization and purification techniques.
科学研究应用
3-cyclohexyl-N-(morpholin-4-yl)propanamide has been widely used in scientific research due to its ability to modulate the activity of various ion channels and receptors. It has been shown to have an inhibitory effect on the voltage-gated sodium channel Nav1.7, which is involved in pain sensation. 3-cyclohexyl-N-(morpholin-4-yl)propanamide has also been found to modulate the activity of the N-methyl-D-aspartate (NMDA) receptor, which is involved in learning and memory processes. Additionally, 3-cyclohexyl-N-(morpholin-4-yl)propanamide has been shown to have an inhibitory effect on the alpha7 nicotinic acetylcholine receptor, which is involved in cognitive function.
属性
IUPAC Name |
3-cyclohexyl-N-morpholin-4-ylpropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O2/c16-13(14-15-8-10-17-11-9-15)7-6-12-4-2-1-3-5-12/h12H,1-11H2,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGAGBEZLQKSKPX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CCC(=O)NN2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-cyclohexyl-N-(morpholin-4-yl)propanamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

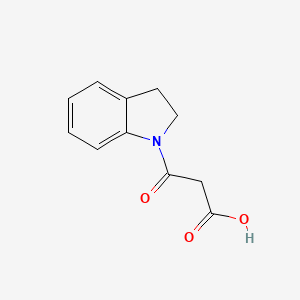
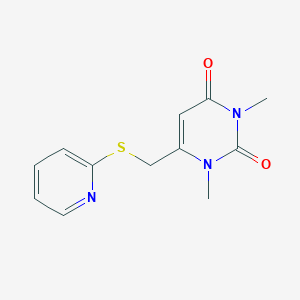
![[4-(Dimethylamino)phenyl][4-(2,3-dimethylphenyl)piperazino]methanone](/img/structure/B7441071.png)
![1-[4-(2,3-Dimethylphenyl)piperazin-1-yl]-3-methylbutan-1-one](/img/structure/B7441075.png)
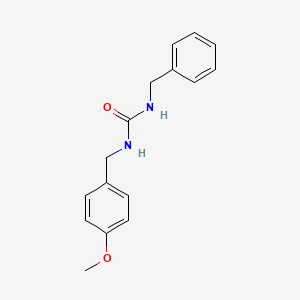
![3-(Methoxymethyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B7441085.png)
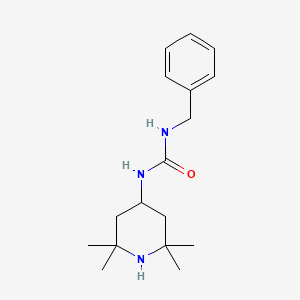

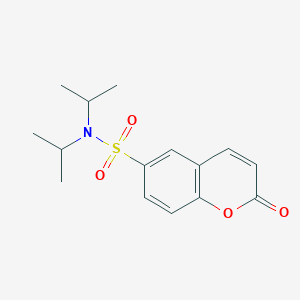
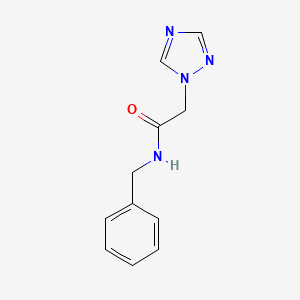
![[4-[(2,5-Dimethylphenyl)iminomethyl]phenyl] pyridine-3-carboxylate](/img/structure/B7441113.png)
![[4-[(2-Chlorophenyl)iminomethyl]-2-methoxyphenyl] furan-2-carboxylate](/img/structure/B7441114.png)
![[4-[(4-Bromophenyl)iminomethyl]-3-(furan-2-carbonyloxy)phenyl] furan-2-carboxylate](/img/structure/B7441121.png)
![[3-(Furan-2-carbonyloxy)-4-[(4-methylphenyl)iminomethyl]phenyl] furan-2-carboxylate](/img/structure/B7441125.png)